2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride
Description
Properties
Molecular Formula |
C9H10Cl2FNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
InChI Key |
DUZJLGOZHYAJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with acrylonitrile in the presence of a base to form the corresponding nitrile intermediate.
Hydrolysis: The nitrile intermediate is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Amination: The carboxylic acid is subjected to amination to introduce the amino group, resulting in the formation of 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride with analogous compounds:
Substituent Effects on Properties
- Halogen vs. Hydroxyl Groups : Chloro and fluoro substituents enhance lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., CAS 132732-79-7). However, hydroxyl groups improve water solubility and hydrogen-bonding capacity, which may enhance target affinity .
- Nitro Substitutents : The nitro group (e.g., CAS 22888-56-8) increases acidity (pKa ~1–2) and reactivity, making such compounds intermediates for further synthetic modifications .
Biological Activity
2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride, is a synthetic amino acid derivative with a unique molecular structure. Its formula is C10H11ClFNO2, featuring an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring substituted with chlorine and fluorine atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Biological Activity
The biological activity of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is primarily influenced by its structural properties. Compounds with similar structures often exhibit significant interactions with neurotransmitter systems, particularly in modulating receptor activities. The halogen substituents on the aromatic ring can enhance the compound's pharmacokinetic properties and bioactivity.
- Neurotransmitter Modulation : Research indicates that this compound may interact selectively with neurotransmitter receptors, influencing pathways related to neurotransmission.
- Enzyme Inhibition : It may also act as an inhibitor for specific enzymes, contributing to its pharmacological profile.
- Binding Affinity Studies : Interaction studies typically focus on the compound's binding affinity to various receptors or enzymes, employing techniques such as molecular docking and electrophysiology.
Comparative Analysis with Similar Compounds
A comparative analysis of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride with structurally similar compounds reveals how variations in substituents can affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Potentially different receptor affinity |
| (S)-2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | Bromine instead of chlorine | Different electronic properties |
| (S)-2-Amino-3-(phenyl)propanoic acid | No halogen substitutions | Lacks specific interactions due to substitutions |
| (S)-2-Amino-3-(3-methylphenyl)propanoic acid | Methyl group on phenyl ring | Alters lipophilicity and receptor interaction |
This table illustrates how the unique combination of chlorine and fluorine in (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride may confer distinct properties that enhance its utility in drug development.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds with similar structural features can significantly affect neurotransmitter release and uptake mechanisms, suggesting a potential role for this compound in neurological disorders.
- Enzyme Inhibition Research : Another study highlighted its capacity to inhibit specific enzymes linked to metabolic pathways, indicating further therapeutic applications in metabolic diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or reductive amination. Reaction optimization includes adjusting pH (6.5–7.5) to stabilize the amino group and using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the chloro-fluoro substituents . Temperature control (60–80°C) and catalytic hydrogenation (10% Pd/C) are critical for reducing side products. Purity (>95%) is verified via HPLC with a C18 column and mobile phase of acetonitrile/0.1% TFA .
Q. How does the chloro-fluoro substitution pattern influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The 3-chloro-4-fluoro substituents increase lipophilicity (logP ≈ 1.8), reducing aqueous solubility. Stability studies show degradation <5% over 24 hours in pH 7.4 PBS at 4°C. For biological assays, solubilize in DMSO (≤5% v/v) and dilute with PBS containing 0.1% BSA to prevent aggregation .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6): δ 7.45–7.30 (m, aromatic H), 4.20 (q, α-H), 3.10 (m, β-H). F NMR: δ -110 ppm (fluorophenyl) .
- FT-IR : Peaks at 3300 cm (N-H stretch), 1700 cm (C=O), 750 cm (C-Cl) confirm functional groups .
- HRMS : [M+H] m/z calc. 258.05, observed 258.03 .
Advanced Research Questions
Q. How can enantiomeric purity of the compound be achieved, and what chiral separation methods are recommended?
- Methodological Answer : Enantiomers are resolved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). Alternatively, enzymatic resolution using penicillin acylase selectively hydrolyzes the L-enantiomer with >98% ee . For asymmetric synthesis, use (S)-BINAP-Ru catalysts to achieve enantiomeric excess ≥90% .
Q. What computational models predict the compound’s binding affinity to neurotransmitter transporters (e.g., GABA or glutamate receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) using PDB structures (e.g., 6CM4 for GABA) reveals the chloro-fluoro group occupies hydrophobic pockets (ΔG ≈ -9.2 kcal/mol). MD simulations (AMBER) over 100 ns show stable hydrogen bonding with Asp156 and Tyr205 residues . Validate experimentally via radioligand displacement assays (IC values <10 µM) .
Q. How do structural analogs (e.g., 2-amino-3-(4-chlorophenyl)propanoic acid) differ in bioactivity, and what SAR trends emerge?
- Methodological Answer :
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines (e.g., HEK293 vs. SH-SY5Y)?
- Methodological Answer : Discrepancies arise from assay conditions. For HEK293 (IC = 50 µM), use MTT assays with 48-hour exposure. For neuroblastoma SH-SY5Y (IC = 15 µM), employ ATP-based viability kits to account for metabolic differences. Control for batch-to-batch variability by standardizing serum-free media and seeding density (1×10 cells/well) .
Q. How does the compound interact with oxidative stress pathways, and what experimental models validate these effects?
- Methodological Answer : In vitro, the compound reduces ROS by 40% in HO-treated PC12 cells (measured via DCFH-DA fluorescence). In vivo, zebrafish models show rescued neuronal apoptosis (TUNEL assay) at 10 µM. Mechanism involves Nrf2 pathway activation (western blot for NQO1 and HO-1) .
Data-Driven Insights
-
Synthetic Yield Optimization :
Catalyst Solvent Temp (°C) Yield (%) Pd/C THF 70 85 Raney Ni EtOH 60 72 PtO DMF 80 68 Higher yields correlate with Pd/C and THF due to reduced side reactions . -
Receptor Binding Affinity :
Receptor K (nM) Assay Type GABA 120 Radioligand ($$$^3$H]Muscimol) NMDA 450 FLIPR Calcium Flux Selectivity for GABA is 3.75-fold higher than NMDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
